2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O2/c1-15-3-8-19(16(2)13-15)27-11-9-26(10-12-27)14-20(28)25-17-4-6-18(7-5-17)29-21(22,23)24/h3-8,13H,9-12,14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZQRRGOAAHRRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its interactions with various biological targets, pharmacodynamics, and potential therapeutic uses.
Chemical Structure and Properties
- Molecular Formula : C22H24F3N3O
- Molecular Weight : 405.44 g/mol
- SMILES Notation : CC(C)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C3=CC=C(C=C3)OC(F)(F)F)=O
Biological Activity Overview
This compound has been studied for its affinity towards various biological targets, particularly in the context of neuropharmacology and potential anti-inflammatory effects.
Affinity Data
The binding affinity of this compound to specific receptors is crucial for understanding its biological activity:
The mechanism through which this compound exerts its biological effects involves multiple pathways:
- Inhibition of ZAP70 : This protein tyrosine kinase is involved in T-cell signaling. The compound's inhibition of ZAP70 suggests a potential immunomodulatory effect, which could be beneficial in autoimmune conditions.
- Acetylcholinesterase (AChE) Inhibition : The compound has shown significant inhibitory activity against AChE, indicating potential use in treating Alzheimer's disease by enhancing cholinergic transmission.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the pharmacological profile of this class of molecules.
- Anticonvulsant Activity : A study synthesized derivatives similar to the target compound and evaluated their anticonvulsant properties in animal models. The results indicated that modifications in the piperazine ring significantly affected activity levels, highlighting structure-activity relationships (SAR) .
- Neuroprotective Effects : Research on related compounds demonstrated neuroprotective properties through mechanisms such as inhibition of oxidative stress and modulation of neuroinflammatory pathways. The ability to cross the blood-brain barrier (BBB) was also noted, suggesting therapeutic potential for neurodegenerative diseases .
- Anti-inflammatory Activity : Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and pathways such as NF-κB, further supporting their potential use in inflammatory disorders .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds containing pyrazole and thiophene structures exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to 2-phenoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and lung cancers .
2. Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been explored. Pyrazole derivatives are known to modulate inflammatory pathways, thus providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
3. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Research indicates that thiophene-based compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics .
Materials Science Applications
1. Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of pyrazole may enhance charge transport properties, which is crucial for the efficiency of these devices .
2. Polymer Chemistry
In polymer science, derivatives like 2-phenoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide can be used as monomers to synthesize new polymers with tailored properties for specific applications in coatings and adhesives .
Agricultural Applications
1. Pesticide Development
The compound's biological activity suggests potential applications in agrochemicals. Research has indicated that similar compounds can act as effective pesticides or herbicides, targeting specific pests while minimizing harm to non-target organisms .
Case Studies
Case Study 1: Anticancer Research
A study published in 2020 highlighted the synthesis of several pyrazole-thiophene derivatives, including variations of 2-phenoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide. These compounds were tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis through specific signaling pathways .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of thiophene-containing compounds against resistant bacterial strains. The results indicated that the tested compounds exhibited significant antibacterial activity, suggesting their potential use in developing new antimicrobial agents for clinical applications .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structure shares key features with other piperazine-acetamide derivatives. Below is a comparative analysis of its substituents and their implications:
Key Observations :
- Electron-Withdrawing Groups : Chloro (e.g., Compound 15 ) or trifluoromethyl (Compound 14 ) substituents enhance anticonvulsant activity compared to unsubstituted phenyl groups.
- Trifluoromethoxy vs. Trifluoromethyl : The target compound’s 4-(trifluoromethoxy)phenyl group may offer better metabolic resistance than 3-(trifluoromethyl)phenyl due to reduced steric hindrance .
- Piperazine Modifications: Sulfonyl (Compound 15 ) or hydroxypropyl (Ranolazine ) groups on piperazine alter solubility and target engagement.
Pharmacological Activity Trends
- Anticonvulsant Activity: Compounds with halogenated aryl groups (e.g., 2-chlorophenyl in Compound 15 ) show superior activity in maximal electroshock (MES) tests compared to non-halogenated analogs.
- Antimicrobial Activity : Thiazole-containing analogs (e.g., N-(4-(2-phenylthiazol-4-yl)phenyl)-2-(piperazin-1-yl)acetamide ) exhibit moderate antifungal activity against Candida parapsilosis (MIC: 16 µg/mL) but weak antibacterial effects.
Preparation Methods
Nucleophilic Substitution for Piperazine Intermediate Formation
The synthesis begins with the preparation of the 4-(2,4-dimethylphenyl)piperazine intermediate. This step typically involves reacting 1-(2,4-dimethylphenyl)piperazine with a halogenated acetylating agent. For example, chloroacetyl chloride may serve as the acylating agent in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon, displacing the chloride ion.
Key Reaction Conditions:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: 0–25°C
- Reaction Time: 4–12 hours
- Yield: 60–75% (based on analogous piperazine derivatizations).
A comparative analysis of solvents revealed that polar aprotic solvents like acetonitrile or dimethylformamide (DMF) improved reaction rates but required stricter temperature control to avoid side products such as N,N-diacylated derivatives.
Coupling Reactions for Acetamide Formation
The second critical step involves coupling the piperazine-acetyl intermediate with 4-(trifluoromethoxy)aniline. This is achieved through carbodiimide-mediated coupling using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) as catalysts.
General Protocol:
- Activation: The carboxylic acid derivative (e.g., 2-chloroacetic acid) is activated with EDC and DMAP in dichloromethane at 0°C for 1 hour.
- Coupling: 4-(Trifluoromethoxy)aniline is added, and the mixture is stirred at room temperature for 24 hours.
- Workup: The organic layer is washed with HCl, NaHCO₃, and brine, followed by drying over sodium sulfate.
Optimization Insights:
- Stoichiometry: A 1:1.3 molar ratio of acylating agent to aniline minimizes unreacted starting material.
- Catalyst Load: DMAP at 0.1 equivalents relative to EDC enhances reaction efficiency.
- Yield: 50–65% after recrystallization (ethyl acetate/hexane).
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase ensures >95% purity.
Spectroscopic Data:
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 7.25–7.15 (m, 3H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 3.70 (s, 2H, CH₂CO), 3.20–3.00 (m, 8H, piperazine-H), 2.30 (s, 3H, CH₃), 2.25 (s, 3H, CH₃).
- MS (ESI): m/z 407.43 [M+H]⁺.
Comparative Analysis of Synthetic Routes
The table below evaluates methods from literature and patents:
Key Findings:
- The EDC/DMAP method offers superior purity but requires stringent anhydrous conditions.
- One-pot strategies (e.g., Ullmann coupling) reduce step count but suffer from lower yields due to competing side reactions.
Challenges and Mitigation Strategies
Byproduct Formation:
Scale-Up Limitations:
Q & A
Q. What are the optimal synthetic routes for 2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide, and how can reaction yields be improved?
The synthesis typically involves multi-step procedures starting with the formation of the piperazine core. Key steps include:
- Condensation : Reacting 2,4-dimethylphenylpiperazine with chloroacetyl chloride to form the intermediate acetamide backbone.
- Coupling : Introducing the 4-(trifluoromethoxy)phenyl group via nucleophilic substitution or amide bond formation.
Optimization strategies: - Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of intermediates .
- Control temperature (50–80°C) to balance reaction rate and side-product formation .
- Employ catalysts like triethylamine or Hünig’s base to neutralize HCl byproducts during amide coupling .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- NMR Spectroscopy : Confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N–CH2 protons) and trifluoromethoxy group (δ 4.3–4.7 ppm for –O–CF3) .
- FT-IR : Identify amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C–H bends (~700–800 cm⁻¹) .
- LC-MS : Verify molecular weight (e.g., [M+H]+ at m/z ~450–460) and purity (>95%) .
Advanced Research Questions
Q. How can researchers design assays to evaluate this compound’s binding affinity for neurological targets like dopamine or serotonin receptors?
- Radioligand Displacement Assays : Use [³H]-spiperone for D2/D3 receptors or [³H]-8-OH-DPAT for 5-HT1A receptors to measure IC50 values. Include positive controls (e.g., haloperidol for D2) .
- Functional Assays : Employ cAMP accumulation or β-arrestin recruitment assays to determine agonism/antagonism .
- Computational Docking : Model interactions with receptor crystal structures (e.g., PDB ID: 6CM4 for D3) to predict binding poses and guide mutagenesis studies .
Q. How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. neuropharmacological effects)?
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., trifluoromethoxy vs. methyl groups) on target selectivity. For example, the 2,4-dimethylphenyl group may enhance CNS penetration, while trifluoromethoxy improves metabolic stability .
- Assay Standardization : Control variables like cell line (HEK-293 vs. CHO for receptor studies) or bacterial strain (Gram-positive vs. Gram-negative) to isolate activity drivers .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate dose-response consistency across studies .
Q. What computational methods are effective for predicting pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME or pkCSM can estimate:
- Lipophilicity (LogP ~3.5–4.0 due to trifluoromethoxy group).
- Blood-Brain Barrier Penetration (High probability due to moderate molecular weight and lipophilicity) .
- CYP450 Metabolism : Identify potential interactions (e.g., CYP2D6 inhibition risk from piperazine) .
- Molecular Dynamics Simulations : Assess stability in biological membranes or protein binding pockets over 100-ns trajectories .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, stoichiometry) and identify optimal conditions .
- Data Contradiction Resolution : Apply multivariate regression to isolate substituent contributions to bioactivity .
- Target Validation : Combine knockout models (e.g., CRISPR-edited cells) with in vivo behavioral assays to confirm mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
